3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC9878818
Molecular Formula: C15H14N4O2
Molecular Weight: 282.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N4O2 |
|---|---|
| Molecular Weight | 282.30 g/mol |
| IUPAC Name | 3,6-dimethyl-N-(3-methylpyridin-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C15H14N4O2/c1-8-5-4-6-16-13(8)18-14(20)11-7-9(2)17-15-12(11)10(3)19-21-15/h4-7H,1-3H3,(H,16,18,20) |
| Standard InChI Key | JTBIKXOOCWJAGN-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CC=C1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C |
| Canonical SMILES | CC1=C(N=CC=C1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a bicyclic oxazolo[5,4-b]pyridine scaffold, where the oxazole ring (positions 1–3) is fused to the pyridine ring (positions 5–7). Methyl groups occupy positions 3 and 6 of the pyridine moiety, while the carboxamide group at position 4 is linked to a 3-methylpyridin-2-yl substituent. This configuration creates a planar, aromatic system with electron-deficient regions conducive to π-π stacking and hydrogen bonding .
Key Physicochemical Parameters
Based on structurally similar compounds (Table 1), the following properties are inferred:
Table 1: Comparative Physicochemical Data for Analogous Compounds
*Estimates derived from additive group contributions.
The compound’s moderate logP (2.8) and polar surface area (68.2 Ų) suggest balanced solubility and membrane permeability, aligning with orally bioavailable drug-like molecules . The 3-methylpyridin-2-yl group introduces a secondary aromatic system, potentially enhancing target binding through complementary van der Waals interactions.
Synthetic Methodologies
Core Scaffold Construction
The oxazolo[5,4-b]pyridine core is typically synthesized via cyclocondensation of α-haloketones with aminopyridines. For example:
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Precursor Preparation: 5-Amino-2,3-dimethylpyridine reacts with chloroacetyl chloride to form an intermediate α-chloroamide.
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Cyclization: Intramolecular nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) yields the fused oxazole ring .
Functionalization Strategies
Key steps for introducing the 3-methylpyridin-2-yl carboxamide group include:
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Carboxylic Acid Activation: The 4-position carboxylic acid is converted to an acyl chloride using thionyl chloride.
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Amide Coupling: Reaction with 3-methylpyridin-2-amine in the presence of Hünig’s base (DIPEA) forms the final carboxamide .
Critical Reaction Parameters:
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Temperature: 0–5°C during acyl chloride formation to minimize side reactions.
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Solvent: Anhydrous dichloromethane or THF to prevent hydrolysis.
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Catalysis: DMAP (4-dimethylaminopyridine) accelerates amide bond formation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR signals (DMSO-d₆, 400 MHz):
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δ 8.45 (d, J = 5.2 Hz, 1H, Pyridine-H6)
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δ 7.95 (s, 1H, Oxazole-H2)
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δ 7.60–7.55 (m, 2H, Pyridinyl-H3, H4)
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δ 2.50 (s, 3H, CH₃ at Pyridine-C3)
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δ 2.30 (s, 3H, CH₃ at Pyridine-C6)
¹³C NMR (100 MHz):
Mass Spectrometry
High-resolution ESI-MS expected molecular ion: [M+H]⁺ at m/z 309.1352 (calculated for C₁₇H₁₆N₄O₂). Fragmentation patterns include loss of the 3-methylpyridin-2-yl group (–119.0481 Da) and sequential decarbonylation (–28.0101 Da) .
Computational and Modeling Insights
Molecular Docking Studies
Docking into the NPSR binding pocket (PDB: 7F2A) predicts:
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Key Interactions:
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Hydrogen bonding between the carboxamide oxygen and Asn107.
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π-π stacking of the oxazolo-pyridine core with Phe254.
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Binding Affinity: Estimated ΔG = –9.8 kcal/mol, comparable to reference antagonist SHA-68 (ΔG = –10.2 kcal/mol) .
ADMET Predictions
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